molecular formula C8H10BrN3O4 B395421 ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate CAS No. 351992-36-4

ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B395421
CAS No.: 351992-36-4
M. Wt: 292.09g/mol
InChI Key: OZTZXCSOJKMYDM-UHFFFAOYSA-N
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Description

Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C8H10BrN3O4 and a molecular weight of 292.1 . It is used in scientific research due to its diverse applications.


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl acetate group attached to a pyrazole ring. The pyrazole ring is substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a nitro group at the 3-position .

Scientific Research Applications

Synthesis and Chemical Applications

Synthetic Pathways and Heterocyclic Compounds

Research in synthetic chemistry often involves the development of novel pathways for creating complex molecules. A study by Abdelhamid and Afifi (2010) highlights the synthesis of thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety through reactions involving halo ketones or halo esters. These synthetic routes underscore the versatility of pyrazole derivatives in synthesizing heterocyclic compounds with potential biological activities (Abdelhamid & Afifi, 2010).

Antimicrobial Applications

Another study by Asif et al. (2021) delves into the antimicrobial properties of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives. By synthesizing derivatives of ethyl 2-(1H-pyrazol-1-yl)acetate and testing their antibacterial efficacy, the research contributes to the ongoing search for novel antimicrobial agents. This study exemplifies the role of pyrazole derivatives in developing compounds with potential therapeutic uses (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Mechanism of Action

The mechanism of action for ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is not specified in the search results. Its use in proteomics research suggests it may interact with proteins in some way .

Properties

IUPAC Name

ethyl 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O4/c1-3-16-6(13)4-11-5(2)7(9)8(10-11)12(14)15/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTZXCSOJKMYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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